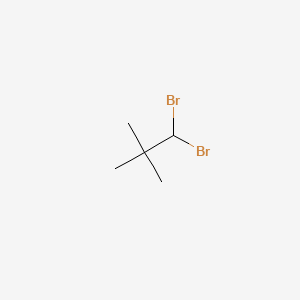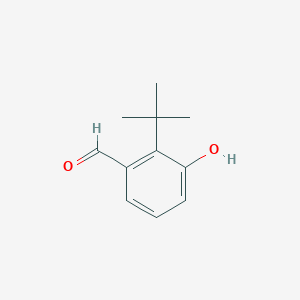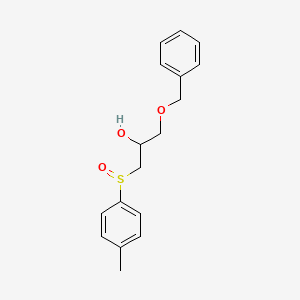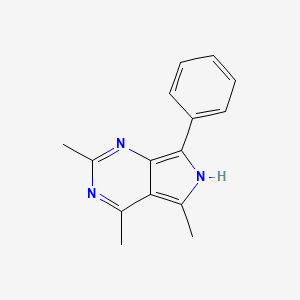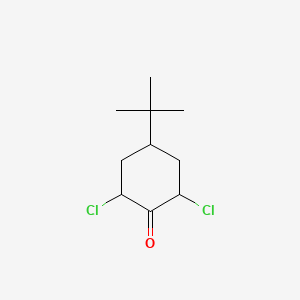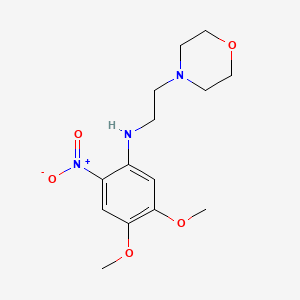
4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- is a chemical compound with the molecular formula C14H21N3O5 It is known for its unique structure, which includes a morpholine ring and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- typically involves the reaction of 4-Morpholineethanamine with 4,5-dimethoxy-2-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The morpholine ring can interact with various biological targets, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Morpholineethanamine: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
N-(4,5-Dimethoxy-2-nitrophenyl)-ethanamine: Similar structure but without the morpholine ring, affecting its biological activity.
Uniqueness
4-Morpholineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- is unique due to the presence of both the morpholine ring and the nitrophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
53486-20-7 |
|---|---|
Formule moléculaire |
C14H21N3O5 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
4,5-dimethoxy-N-(2-morpholin-4-ylethyl)-2-nitroaniline |
InChI |
InChI=1S/C14H21N3O5/c1-20-13-9-11(12(17(18)19)10-14(13)21-2)15-3-4-16-5-7-22-8-6-16/h9-10,15H,3-8H2,1-2H3 |
Clé InChI |
PQZPBTFHHZUHET-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)NCCN2CCOCC2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


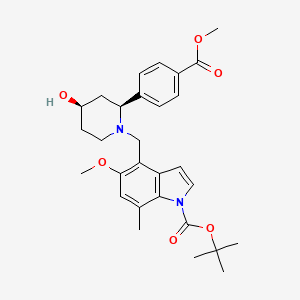
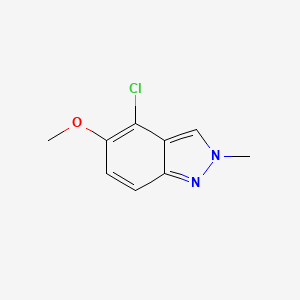
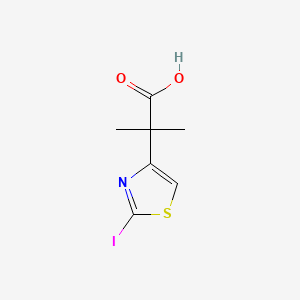
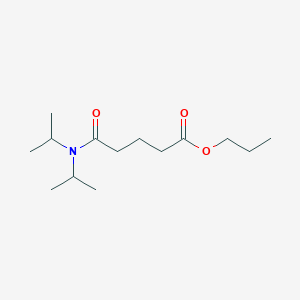
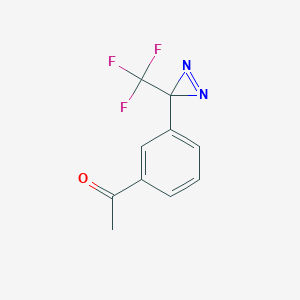
![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
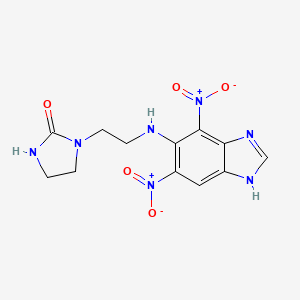
![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
